YH239-EE

概要

説明

YH239-EEは、強力なp53-MDM2相互作用阻害剤であり、アポトーシス誘導剤です。これは、遊離カルボン酸化合物YH239のエチルエステルです。 この化合物は、p53-MDM2相互作用を阻害することにより、野生型p53を持つ細胞の増殖を有意に阻害し、細胞周期停止およびアポトーシスをもたらすことが示されています .

準備方法

合成経路と反応条件

YH239-EEは、その親化合物YH239からエステル化によって合成されます。 このプロセスは、制御された条件下で、適切な触媒の存在下、YH239とエタノールを反応させて、エチルエステルであるthis compoundを生成します .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、高純度の試薬と溶媒を使用し、反応は、高い収率と純度を確保するために、温度、圧力、反応時間を正確に制御して、大型の反応器で行われます .

化学反応の分析

Chemical Stability and Reactivity

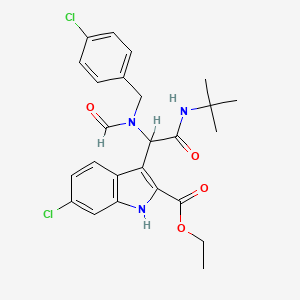

Molecular formula : C<sub>25</sub>H<sub>27</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>4</sub> (MW: 504.4 g/mol) .

-

Physical state : Solid at room temperature, with undetermined melting/boiling points .

-

Solubility :

Solvent Solubility DMF 10 mg/mL DMSO 5 mg/mL Ethanol 2 mg/mL PBS 0.25 mg/mL (in DMF:PBS 1:3) -

Stability :

Hydrolysis to Active Metabolite YH239

YH239-EE acts as a prodrug, requiring enzymatic hydrolysis of its ethyl ester group to release the active carboxylic acid metabolite YH239 .

Key Findings:

-

In vitro cellular activity :

Compound IC<sub>50</sub> (MCF7) Apoptosis/Necrosis Rate YH239 37.78 µM 4.92% This compound 8.45 µM 40% (+)this compound 7.5 µM 84.48% (−)this compound 25.2 µM 48.71% -

Mechanism : Esterase-mediated hydrolysis enhances cellular uptake and target binding .

-

Stereochemical impact : The (+)-enantiomer exhibits 3.4x greater potency than the (−)-form due to optimized MDM2 binding .

Enantiomer-Specific Reactivity

This compound exists as a racemic mixture, but its enantiomers display divergent biological effects:

| Property | (+)-YH239-EE | (−)-YH239-EE |

|---|---|---|

| Binding affinity | K<sub>i</sub> = 300 nM | K<sub>i</sub> = 700 nM |

| Apoptosis induction | 84.48% (MCF7 cells) | 48.71% (MCF7 cells) |

| EC<sub>50</sub> | 7.5 µM (MOLM-13 cells) | 25.2 µM (MOLM-13 cells) |

Structural studies reveal the (+)-enantiomer aligns with MDM2’s Trp23 pocket, forming a hydrogen bond critical for stabilizing the p53-MDM2 complex .

Biological Activity and Selectivity

科学的研究の応用

Acute Myeloid Leukemia (AML)

YH239-EE has been extensively studied for its effects on AML cells. Research indicates that it is one of the most potent compounds for inducing apoptosis in AML cell lines and patient-derived samples.

Key Findings:

- Induction of Apoptosis: this compound significantly induces apoptosis in AML cells, showing a higher efficacy than other reference compounds like Nutlin-3 .

- Cell Cycle Arrest: The compound causes cell cycle arrest in various AML cell lines, with notable effects observed in OCI-AML-3 and MOLM-13 cells .

Table 1: Efficacy of this compound in AML Cell Lines

| Cell Line | Apoptosis Induction (%) | IC50 (µM) |

|---|---|---|

| OCI-AML-3 | 40% | 20 |

| MOLM-13 | 35% | 15 |

| HL60 | 30% | 18 |

Breast Cancer (MCF7)

This compound's cytotoxic effects have also been evaluated in the MCF7 breast cancer cell line. A study highlighted significant differences in apoptotic responses between YH239 and this compound.

Key Findings:

- Increased Cytotoxicity: this compound exhibited a higher induction of apoptosis (40%) compared to YH239 (4.92%) when tested on MCF7 cells .

Table 2: Cytotoxic Effects of YH239 and this compound on MCF7 Cells

| Compound | Apoptosis Induction (%) | IC50 (µM) |

|---|---|---|

| YH239 | 4.92% | 37.78 |

| This compound | 40% | 8.45 |

Study on AML Cells

In a preclinical study, this compound was tested across multiple AML cell lines, demonstrating its ability to induce apoptosis effectively. The study provided insights into the structural interaction between this compound and MDM2 through co-crystallization studies, confirming its mechanism of action as an effective p53-MDM2 inhibitor .

Study on MCF7 Cells

Another study focused on the cytotoxic effects of this compound and its enantiomers on MCF7 cells. It was found that the (+) enantiomer of this compound significantly enhanced apoptosis rates compared to the (-) enantiomer, indicating that stereochemistry plays a crucial role in the drug's efficacy .

作用機序

YH239-EEは、p53とMDM2の相互作用を阻害することにより、その効果を発揮します。この阻害は、細胞周期とアポトーシスを調節する腫瘍抑制タンパク質であるp53の安定化と活性化につながります。 This compoundは、MDM2がp53に結合するのを防ぐことにより、p53が蓄積し、癌細胞の細胞周期停止とアポトーシスを誘導する下流標的を活性化することを可能にします .

類似の化合物との比較

This compoundは、p53-MDM2相互作用の阻害における高い効力と特異性のために独特です。同様の化合物には、以下が含まれます。

Nutlin-3a: 別の強力なp53-MDM2阻害剤ですが、構造特性が異なります.

MI-773: 作用機序が類似していますが、化学構造が異なるp53-MDM2相互作用の低分子阻害剤.

RG7112: 癌治療における臨床応用を持つp53-MDM2阻害剤.

This compoundは、これらの参照化合物と比較して、急性骨髄性白血病細胞のアポトーシス誘導における優れた活性を示すため、際立っています .

類似化合物との比較

YH239-EE is unique due to its high potency and specificity in inhibiting the p53-MDM2 interaction. Similar compounds include:

Nutlin-3a: Another potent p53-MDM2 inhibitor but with different structural properties.

RG7112: A p53-MDM2 inhibitor with clinical applications in cancer therapy.

This compound stands out due to its superior activity in inducing apoptosis in acute myeloid leukemia cells compared to these reference compounds .

生物活性

YH239-EE, a potent antagonist of the p53-MDM2 interaction, has emerged as a significant compound in cancer research, particularly for its biological activity against acute myeloid leukemia (AML) and breast cancer cell lines. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is the ethyl ester prodrug of YH239, designed to enhance bioavailability and efficacy. It primarily functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This disruption leads to the activation of p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis in cancer cells.

- Induction of Apoptosis : this compound induces apoptosis in AML cells and breast cancer cell lines by activating p53 and downstream apoptotic pathways. Studies have shown that it significantly increases apoptosis rates compared to its parent compound YH239.

- Cell Cycle Arrest : The compound causes cell cycle arrest, particularly in the sub-G1 phase, indicating a halt in cellular proliferation. This effect has been observed across various AML cell lines with differing p53 statuses.

- Enantiomeric Activity : The biological activity of this compound varies significantly between its enantiomers. The (+)-YH239-EE enantiomer exhibits a higher potency in inducing apoptosis compared to the (−)-enantiomer.

Efficacy in AML

A study highlighted that this compound demonstrated superior anti-leukemic activity compared to other reference compounds. The compound was tested on several AML cell lines, including OCI-AML-3 and MOLM-13, revealing an IC50 value of 7.5 μM for the (+)-enantiomer, while the (−)-enantiomer had an IC50 value of 25.2 μM .

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MOLM-13 (+) | 7.5 | 84.48 |

| MOLM-13 (−) | 25.2 | 48.71 |

| OCI-AML-3 | Not specified | High induction |

Cytotoxic Effects on Breast Cancer

In studies involving the MCF7 breast cancer cell line, this compound was shown to induce significant levels of apoptosis (40%) compared to YH239 (4.92%). The (+)-enantiomer was particularly effective, achieving an apoptosis rate of 84.48% .

Case Studies

Several case studies have documented the clinical implications of this compound:

- AML Patient Samples : In preclinical trials, this compound was tested on patient-derived AML samples, demonstrating substantial efficacy in inducing apoptosis and inhibiting cell proliferation.

- Breast Cancer Models : Research involving MCF7 cells indicated that modifications such as the ethyl ester group enhance cellular uptake and overall therapeutic effects.

特性

IUPAC Name |

ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUBDDRFPQLPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。